3-Fluoro-4-hydroxybenzonitrile
Overview
Description
3-Fluoro-4-hydroxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is further modified by the presence of a fluorine atom and a hydroxyl group at specific positions on the aromatic ring, which can significantly alter its chemical and physical properties. The compound is of interest in various fields, including materials science and pharmaceuticals, due to its potential applications in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 3-fluoro-4-hydroxybenzonitrile and its derivatives has been explored in several studies. For instance, the synthesis of related compounds such as 2-bromo-3-fluorobenzonitrile has been achieved through the bromodeboronation of aryl boronic acids, demonstrating the versatility of halodeboronation reactions in the synthesis of halogenated benzonitriles . Additionally, the synthesis of ester derivatives of 3-fluoro-4-hydroxybenzonitrile has been reported, which involves incorporating various aliphatic ring systems into the molecular structure . These synthetic approaches are crucial for the development of new materials with enhanced properties.
Molecular Structure Analysis
The molecular structure of 3-fluoro-4-hydroxybenzonitrile can be inferred from studies on similar compounds. For example, the microwave spectral study of 3-fluorobenzonitrile provides insights into the rotational constants and centrifugal distortion terms, which are indicative of the molecular geometry and electronic distribution within the molecule . Such structural analyses are essential for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of 3-fluoro-4-hydroxybenzonitrile can be deduced from the chemical reactions involving related fluorobenzonitriles. Halogen-exchange fluorination has been used to synthesize monofluorobenzonitriles, which suggests that similar strategies could be applied to 3-fluoro-4-hydroxybenzonitrile for the introduction of additional fluorine atoms or other substituents . The ability to manipulate the halogen content of these compounds is valuable for the design of targeted chemical reactions and the synthesis of specialized molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-hydroxybenzonitrile are closely related to its molecular structure. The presence of the fluorine atom and the hydroxyl group is likely to influence the compound's polarity, boiling point, melting point, and solubility. The ester derivatives of 3-fluoro-4-hydroxybenzonitrile exhibit higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, indicating that the fluorine substitution has a significant impact on the thermal properties of these compounds . Understanding these properties is crucial for the practical application of the compound in various industrial processes.
Scientific Research Applications
Analytical Methods in Antioxidant Activity
Research on antioxidants is significant across various fields including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining antioxidant activity. These tests, based on chemical reactions monitored by spectrophotometry, assess the kinetics or equilibrium state by detecting characteristic colors or the discoloration of solutions. Such assays have been successfully applied in antioxidant analysis or determining the antioxidant capacity of complex samples. Electrochemical (bio)sensors complement these methods, offering insights into the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
Fluoroalkylation in Aqueous Media
The progress of aqueous fluoroalkylation over recent decades highlights the importance of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Despite fluoroalkylation reactions being initially considered hydrophobic, recent developments have explored environmentally benign reactions in water or with water presence. This opens new avenues for green chemistry, with water serving as a (co)solvent or reactant in processes like trifluoromethylation and difluoromethylation under environmentally friendly conditions (Hai‐Xia Song et al., 2018).
Advanced Energy Harvesting with MXenes
MXenes, two-dimensional multi-layered materials with surface terminations like fluorine, show promise in energy storage and harvesting applications. Their excellent properties, such as high lithium storage capacity and rapid diffusion, make MXenes outstanding electrodes for advanced energy devices. The synthesis, structure, and electrochemical performance of MXenes, including their role in energy harvesting, demonstrate the significant potential of these materials in the future of energy technology (N. Hemanth & B. Kandasubramanian, 2020).
Nano-Hydroxyapatite in Dentistry
Nano-hydroxyapatite (nano-HA) plays a critical role in preventive, restorative, and regenerative dentistry due to its excellent biocompatibility and remineralizing effects on enamel. It surpasses conventional fluoride in terms of remineralization and shows promising results in treating tooth sensitivity. Nano-HA's ability to chemically bond to bone and stimulate bone growth makes it an invaluable material in periodontology, oral surgery, and implantology, showcasing its wide-ranging applications in dental health (Erlind Pepla et al., 2014).
Safety And Hazards
3-Fluoro-4-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-fluoro-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSSDFTLVUJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382367 | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-hydroxybenzonitrile | |
CAS RN |
405-04-9 | |
Record name | 4-Cyano-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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